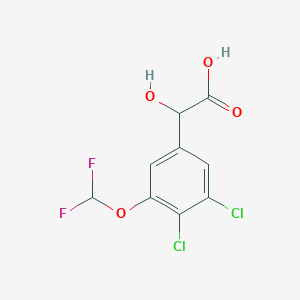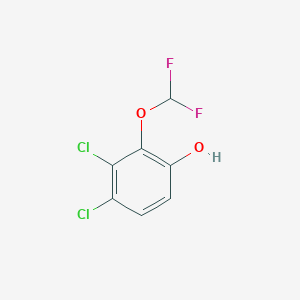
3,4-Dichloro-5-(difluoromethoxy)mandelic acid
Overview
Description
3,4-Dichloro-5-(difluoromethoxy)mandelic acid (DCFM) is an organic acid with a wide range of applications in the scientific research field. It is a versatile molecule that has been used in a variety of experiments and studies, ranging from polymerization to the synthesis of pharmaceuticals. DCFM has been found to be an effective and efficient tool for scientists to explore the chemical and biological properties of molecules.
Mechanism of Action
The mechanism of action of 3,4-Dichloro-5-(difluoromethoxy)mandelic acid is not well understood. However, it is believed to act as a proton donor, donating a proton to a substrate molecule in order to facilitate the formation of a new bond. It is also believed to be involved in the formation of covalent bonds between molecules, as well as in the formation of hydrogen bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,4-Dichloro-5-(difluoromethoxy)mandelic acid are not well known. However, it has been shown to have an inhibitory effect on the growth of certain bacteria and fungi. It has also been shown to have an inhibitory effect on the activity of certain enzymes, such as acetylcholinesterase.
Advantages and Limitations for Lab Experiments
The main advantage of using 3,4-Dichloro-5-(difluoromethoxy)mandelic acid in laboratory experiments is its versatility. It can be used in a variety of experiments and can be used to synthesize a wide range of organic compounds. It is also relatively inexpensive and easy to obtain. However, its use in laboratory experiments is limited by its instability, as it can easily decompose in the presence of light or heat.
Future Directions
There are a number of potential future directions for the use of 3,4-Dichloro-5-(difluoromethoxy)mandelic acid in scientific research. One potential application is in the development of novel drugs. 3,4-Dichloro-5-(difluoromethoxy)mandelic acid could be used as a reagent in the synthesis of chiral molecules, which could be used to develop new drugs with improved efficacy and fewer side effects. Additionally, 3,4-Dichloro-5-(difluoromethoxy)mandelic acid could be used in the development of new polymers, which could be used in a variety of applications, such as drug delivery systems and medical devices. Finally, 3,4-Dichloro-5-(difluoromethoxy)mandelic acid could be used in the study of the biochemical and physiological effects of organic molecules, which could lead to the development of new treatments for diseases.
Scientific Research Applications
3,4-Dichloro-5-(difluoromethoxy)mandelic acid has a wide range of applications in the scientific research field. It has been used in the synthesis of polymers, pharmaceuticals, and other organic compounds. It has also been used as a reagent in the synthesis of chiral molecules and in the study of the properties of organic molecules. 3,4-Dichloro-5-(difluoromethoxy)mandelic acid has been used in the study of drug metabolism, as well as in the development of novel drugs.
properties
IUPAC Name |
2-[3,4-dichloro-5-(difluoromethoxy)phenyl]-2-hydroxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2F2O4/c10-4-1-3(7(14)8(15)16)2-5(6(4)11)17-9(12)13/h1-2,7,9,14H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGKIXXMLRLHKRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1OC(F)F)Cl)Cl)C(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2F2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichloro-5-(difluoromethoxy)mandelic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















